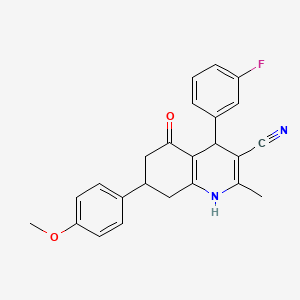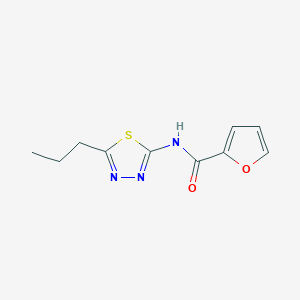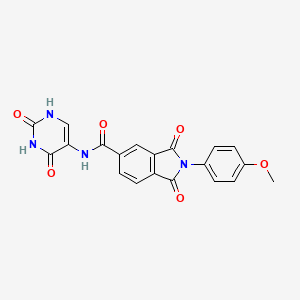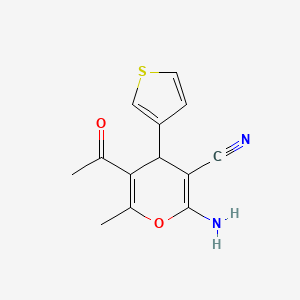![molecular formula C20H12I2N2O B11099454 2-(4-iodophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11099454.png)
2-(4-iodophenyl)-N-[(E)-(3-iodophenyl)methylidene]-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(3-IODOPHENYL)METHYLIDENE]AMINE is a complex organic compound characterized by the presence of iodophenyl and benzoxazole groups
Preparation Methods
The synthesis of N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(3-IODOPHENYL)METHYLIDENE]AMINE typically involves multiple steps, including the formation of the benzoxazole ring and the introduction of iodophenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these synthetic routes while maintaining stringent control over reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The iodophenyl groups can be oxidized under specific conditions, leading to the formation of iodinated derivatives.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Scientific Research Applications
N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(3-IODOPHENYL)METHYLIDENE]AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(3-IODOPHENYL)METHYLIDENE]AMINE involves its interaction with molecular targets through its iodophenyl and benzoxazole groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds include:
- 2-(4-Iodophenyl)-N-[(E)-(3-nitrophenyl)methylene]-1,3-benzoxazol-5-amine
- 3-bromo-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]benzamide These compounds share structural similarities but differ in the substituents on the aromatic rings, which can influence their chemical reactivity and biological activity. N-[2-(4-IODOPHENYL)-1,3-BENZOXAZOL-5-YL]-N-[(E)-1-(3-IODOPHENYL)METHYLIDENE]AMINE is unique due to its specific combination of iodophenyl and benzoxazole groups, which confer distinct properties and potential applications .
Properties
Molecular Formula |
C20H12I2N2O |
|---|---|
Molecular Weight |
550.1 g/mol |
IUPAC Name |
1-(3-iodophenyl)-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C20H12I2N2O/c21-15-6-4-14(5-7-15)20-24-18-11-17(8-9-19(18)25-20)23-12-13-2-1-3-16(22)10-13/h1-12H |
InChI Key |
OWILWHPPZZFKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3-bromo-4,6-dihydroxy-2,5-dimethylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11099384.png)
![(3Z,7E)-3,7-bis(4-nitrobenzylidene)bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B11099391.png)
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11099405.png)


![({[(1E)-6-hydroxy-3-methyl-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(4-methylphenyl)methanone](/img/structure/B11099423.png)
![17-(2,4-Dichlorophenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11099424.png)
![ethyl 5-[(2-cyanoanilino)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B11099432.png)
![4-methoxybenzyl (2E)-2-{4-[(2,5-dimethoxyphenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11099433.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2,3-dibromo-4,5-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11099450.png)
![3-Methyl-3-[(2-oxo-2-phenylethyl)amino]butan-2-one](/img/structure/B11099459.png)
![5-(1,3-Benzodioxol-5-YL)-3-hydroxy-1-(2-hydroxyethyl)-4-[(E)-3-phenyl-2-propenoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11099463.png)

